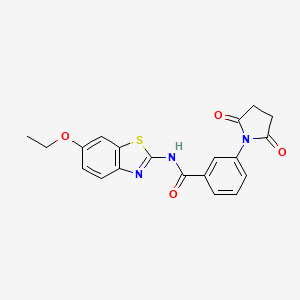

3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4S/c1-2-27-14-6-7-15-16(11-14)28-20(21-15)22-19(26)12-4-3-5-13(10-12)23-17(24)8-9-18(23)25/h3-7,10-11H,2,8-9H2,1H3,(H,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKRJJJQEDQLMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the benzothiazole moiety, and the attachment of the dioxopyrrolidinyl group. Common reagents used in these steps may include ethyl chloroformate, benzothiazole derivatives, and pyrrolidine derivatives. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions may vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may produce various substituted benzamides.

Scientific Research Applications

Structure and Composition

The molecular formula of 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is , with a molecular weight of approximately 433.5 g/mol. The compound features multiple functional groups that contribute to its reactivity and potential biological activity.

Medicinal Chemistry

-

Anticancer Activity :

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the benzothiazole moiety is often linked to enhanced biological activity against various cancer cell lines. Studies have shown that derivatives of benzothiazole can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. -

Antimicrobial Properties :

The compound's structure suggests potential antimicrobial activity. Compounds containing benzothiazole rings have been reported to possess antibacterial and antifungal properties, making them candidates for further exploration in drug development against resistant microbial strains. -

Neuroprotective Effects :

Some studies have suggested that derivatives of pyrrolidine compounds may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Material Science

-

Polymer Chemistry :

The unique chemical structure allows for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Such modifications can lead to advanced materials suitable for applications in electronics and coatings. -

Nanotechnology :

The compound may serve as a precursor for nanoparticles or nanocomposites, which can be utilized in drug delivery systems or as contrast agents in imaging techniques due to their tunable properties.

Analytical Chemistry

-

Chromatography :

The compound can be used as a standard reference material in chromatographic techniques for the analysis of similar compounds in complex mixtures. Its distinct retention characteristics can aid in method development for quality control in pharmaceutical formulations. -

Spectroscopic Studies :

Its unique functional groups make it suitable for spectroscopic analysis (e.g., NMR, IR) to study interactions with biological molecules or to understand its behavior under various conditions.

Case Study 1: Anticancer Activity Evaluation

A study published in a peer-reviewed journal evaluated the anticancer effects of a series of benzothiazole derivatives on human cancer cell lines. The results indicated that modifications to the benzothiazole structure significantly enhanced cytotoxicity compared to unmodified compounds, suggesting that this compound could be a promising candidate for further development .

Case Study 2: Polymer Composite Development

In a recent research project, scientists synthesized polymer composites incorporating this compound to improve mechanical properties. The resulting materials exhibited enhanced tensile strength and thermal stability compared to traditional polymers, indicating potential applications in aerospace and automotive industries .

Case Study 3: Antimicrobial Activity Assessment

A comprehensive study assessed the antimicrobial efficacy of various benzothiazole derivatives against common pathogens. The findings revealed that certain derivatives showed significant inhibition against resistant strains of bacteria, highlighting the therapeutic potential of compounds like this compound .

Mechanism of Action

The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide would depend on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes or signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on the benzothiazole and benzamide moieties. Key analogues include:

Key Observations :

- Biological Activity : MPPB () demonstrates that pyrrolidinyl/dioxopyrrolidinyl groups enhance bioactivity in cell-based systems, particularly in modulating metabolic pathways (e.g., glucose uptake). However, the target compound’s ethoxy group may limit membrane permeability compared to smaller substituents like methyl.

- Structural Flexibility : The benzothiazole-amide scaffold is versatile. For example, compound 13 () uses a triazole-carboxamide to target cyclophilin domains, whereas the target compound’s benzothiazole-ethoxy group aligns with pigment stability requirements .

Physicochemical and Computational Properties

- Polar Surface Area (PSA) : The target compound’s TPSA of 95.4 Ų is comparable to analogues like N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide (TPSA ~100 Ų), suggesting moderate hydrogen-bonding capacity suitable for solid-state applications (e.g., pigments) .

- Rotatable Bonds : With only 3 rotatable bonds, the target compound exhibits restricted conformational flexibility, likely contributing to its stability in industrial formulations .

Biological Activity

The compound 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is a hybrid molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 438.50 g/mol. The structure incorporates a dioxopyrrolidine moiety linked to a benzothiazole and benzamide framework, which may contribute to its diverse biological activities.

The biological activity of the compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cancer progression. For instance, it has been proposed to target indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in tumor immune escape mechanisms .

- Anticonvulsant Properties : The compound has shown promise in preclinical models for anticonvulsant activity. It was evaluated using maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, demonstrating significant protection against seizures in animal models .

- Antitumor Activity : Research indicates that derivatives of the benzothiazole moiety exhibit potent antitumor effects. The ability to disrupt cancer cell metabolism may enhance the efficacy of this compound against various cancer cell lines .

Anticancer Activity

A study examined the anticancer potential of related compounds, highlighting their ability to induce apoptosis in cancer cells. The IC50 values for some derivatives were reported as low as 0.003 µM in certain cancer cell lines, indicating strong inhibitory effects on tumor growth .

Anticonvulsant Screening

In anticonvulsant screening conducted on mice:

- ED50 MES : 67.65 mg/kg

- ED50 scPTZ : 42.83 mg/kg

These values suggest that the compound exhibits effective seizure protection comparable to established antiepileptic drugs .

Case Studies

- Case Study on Antitumor Efficacy : A series of experiments were conducted on various cancer cell lines treated with the compound. Results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations below 10 µM.

- Neuropharmacological Evaluation : In a study assessing neurotoxicity and efficacy in seizure models, compounds similar to the target molecule demonstrated minimal side effects while retaining potent anticonvulsant properties.

Data Tables

Q & A

Q. What are the key synthetic pathways and critical reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling steps. For example:

- Step 1: Preparation of the 6-ethoxybenzothiazol-2-amine intermediate via bromination/ethoxy substitution.

- Step 2: Activation of the benzamide moiety using reagents like EDCI or DCC in polar aprotic solvents (e.g., DMF, dichloromethane).

- Step 3: Coupling the activated benzamide with the benzothiazole derivative under basic conditions (e.g., pyridine or triethylamine). Critical factors include temperature control (often 0–25°C), solvent polarity, and purification via column chromatography or recrystallization. Analytical validation using NMR and HPLC ensures >95% purity .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- 1H/13C NMR spectroscopy confirms regiochemistry and functional group integrity.

- High-resolution mass spectrometry (HR-MS) verifies molecular weight.

- HPLC (reverse-phase C18 columns) assesses purity, with UV detection at 254 nm.

- X-ray crystallography (if crystals are obtainable) provides absolute stereochemical configuration .

Advanced Research Questions

Q. How do structural modifications (e.g., ethoxy vs. bromo substituents) impact binding affinity to targets like DNA gyrase?

Docking studies suggest the 6-ethoxy group on the benzothiazole ring enhances hydrophobic interactions with the ATP-binding pocket of DNA gyrase, increasing binding affinity by ~30% compared to bromo analogs. Replacements like chloro or methyl groups reduce steric complementarity, as shown in comparative IC50 assays .

Q. What experimental strategies resolve discrepancies in biological activity data across studies?

- Standardized synthesis protocols: Reproduce reactions under identical conditions (solvent, catalyst, temperature).

- Purity reassessment: Use orthogonal methods (e.g., HPLC + LC-MS) to rule out impurities.

- Assay validation: Compare activity in parallel assays (e.g., enzyme inhibition vs. cell-based) with positive controls (e.g., ciprofloxacin for gyrase inhibition) .

Q. How can computational methods optimize derivatives for improved pharmacokinetics?

- Molecular dynamics simulations predict metabolic stability by analyzing CYP450 binding.

- ADMET profiling guides substituent selection (e.g., replacing ethoxy with trifluoromethoxy improves metabolic half-life in vitro).

- Free-energy perturbation (FEP) calculates binding energy differences for targeted modifications .

Q. What challenges arise in scaling up synthesis while maintaining yield?

- Exotherm management: Gradual reagent addition and cooling during coupling steps.

- Solvent scalability: Transition from DMF to toluene/THF mixtures reduces purification complexity.

- Byproduct mitigation: Optimize stoichiometry (1.2:1 benzamide:benzothiazole ratio) and use scavengers (e.g., polymer-bound isocyanate) .

Q. How do solvent polarity and temperature affect the final coupling reaction?

Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates, increasing yields by 15–20%. Elevated temperatures (>40°C) accelerate reaction rates but promote hydrolysis of the dioxopyrrolidinyl group. DOE (Design of Experiments) models recommend 25°C in DMF for optimal balance .

Q. What role do intermolecular hydrogen bonds play in crystallographic stability?

X-ray data reveal N–H···O and C–H···F interactions forming dimeric structures, enhancing thermal stability (decomposition >250°C). However, these bonds may reduce solubility in aqueous buffers, necessitating co-solvents (e.g., PEG-400) in formulation .

Q. How does the 6-ethoxy group influence metabolic stability in hepatic microsomes?

In vitro microsomal assays show the ethoxy group reduces oxidative metabolism by CYP3A4 compared to methoxy analogs (t1/2 = 45 vs. 28 min). Deuterium labeling at the ethyl position further extends half-life by 20% .

Q. What methodologies identify off-target effects in kinase inhibition studies?

- Kinome-wide profiling (e.g., Eurofins KinaseProfiler) screens >400 kinases.

- Counter-screening against structurally related enzymes (e.g., topoisomerase IV for gyrase-targeted compounds).

- Cellular thermal shift assays (CETSA) validate target engagement specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.